molecular formula C28H20O6 B11959132 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)

3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)

Cat. No.: B11959132
M. Wt: 452.5 g/mol
InChI Key: RYNXQDUEHLDCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with 5-indanylmethylene. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Optimization

Table 1 summarizes the optimized conditions for synthesizing 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin):

Solvent SystemCatalyst (mol%)Reaction TimeYield (%)
Ethanol:Water (1:1)2545-150 min60-90
Microwave Irradiation104.5-15 min68-93

This optimization highlights the efficiency of DBSA in promoting higher yields in shorter reaction times compared to traditional methods.

Antiviral Activity

Research indicates that derivatives of bis(4-hydroxycoumarin), including 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin), exhibit significant antiviral properties. A study evaluated its efficacy against various viruses:

  • HSV-1 and HSV-2 : The compound demonstrated inhibitory activity at concentrations ranging from 9–12 μM with minimal cytotoxicity (MCC > 20 μM) .
  • Feline Herpes Virus : Active against feline herpes virus with effective concentrations significantly lower than cytotoxic levels .

These findings suggest that the compound could serve as a lead structure for developing antiviral agents.

Antioxidant Properties

The antioxidant capacity of coumarin derivatives is well-documented. The presence of hydroxyl groups in the structure of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) enhances its ability to scavenge free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.

Case Study 1: Synthesis and Characterization

A systematic study conducted the synthesis of several bis(4-hydroxycoumarin) derivatives, including the target compound. The characterization was performed using techniques like NMR and X-ray crystallography, confirming the expected structural integrity and functional groups .

Case Study 2: Biological Evaluation

In another study focusing on antiviral activity, various bis(4-hydroxycoumarin) derivatives were tested against HSV strains. The results indicated that compounds structurally similar to 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) showed promising activity profiles, suggesting further investigation into their mechanisms of action .

Biological Activity

3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. The compound's molecular formula is C28H20O6C_{28}H_{20}O_{6} with a molecular weight of approximately 452.5 g/mol. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with other coumarin derivatives.

The synthesis of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with 5-indanylmethylene, often facilitated by a base catalyst such as piperidine or pyridine. The reaction conditions can be optimized for yield and purity, and various methods have been proposed, including microwave-assisted synthesis .

PropertyValue
Molecular Formula C28H20O6
Molecular Weight 452.5 g/mol
IUPAC Name 3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
InChI Key RYNXQDUEHLDCAA-UHFFFAOYSA-N

Anticoagulant Properties

One of the most notable biological activities of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) is its anticoagulant effect. This compound can inhibit vitamin K epoxide reductase, an enzyme critical for the synthesis of clotting factors in the liver. This mechanism is similar to that of established anticoagulants like warfarin and dicoumarol .

Antiviral Activity

Research has indicated that derivatives of bis(4-hydroxycoumarin), including related compounds, exhibit antiviral properties against various strains of herpes simplex virus (HSV). For instance, specific derivatives have shown inhibitory activity against HSV-1 and HSV-2 at concentrations ranging from 9 to 12 μM while maintaining a minimum cytotoxic concentration greater than 20 μM . This suggests potential therapeutic applications in treating viral infections.

Enzyme Inhibition Studies

Studies have demonstrated that 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) can effectively inhibit certain enzymes involved in metabolic pathways. The compound's interaction with biomolecules makes it a candidate for further exploration in enzyme inhibition research.

Case Studies and Research Findings

Several studies have focused on the biological activities of coumarin derivatives:

  • Antiviral Efficacy : A study evaluating various bis(4-hydroxycoumarin) derivatives highlighted their effectiveness against HSV-1 and HSV-2. The results indicated that some derivatives possess significant antiviral activity with low cytotoxic effects .
  • Anticoagulant Mechanism : Research on the anticoagulant properties revealed that compounds similar to 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) could serve as effective anticoagulants by targeting vitamin K metabolism .

Table 2: Comparison of Biological Activities

CompoundAnticoagulant ActivityAntiviral Activity
3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) YesModerate
Warfarin YesNo
Dicoumarol YesLow
Benzylidene-bis(4-hydroxycoumarin) ModerateHigh

Properties

Molecular Formula

C28H20O6

Molecular Weight

452.5 g/mol

IUPAC Name

3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C28H20O6/c29-25-18-8-1-3-10-20(18)33-27(31)23(25)22(17-13-12-15-6-5-7-16(15)14-17)24-26(30)19-9-2-4-11-21(19)34-28(24)32/h1-4,8-14,22,29-30H,5-7H2

InChI Key

RYNXQDUEHLDCAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.